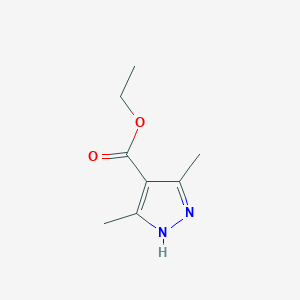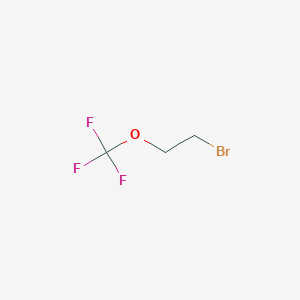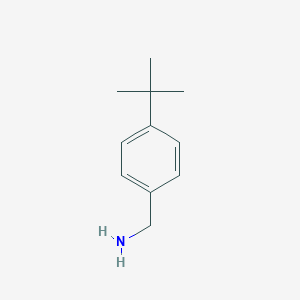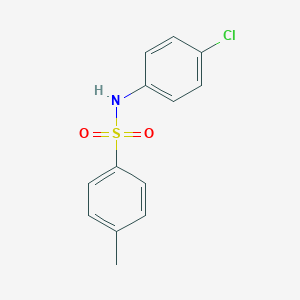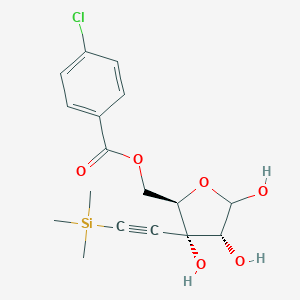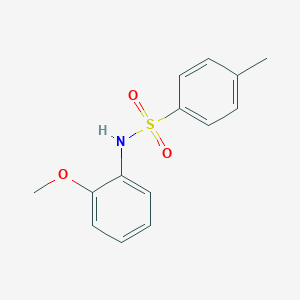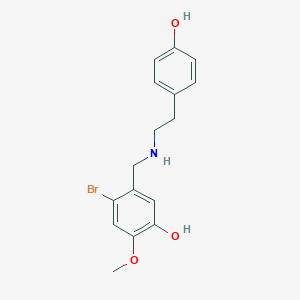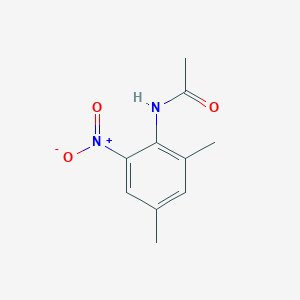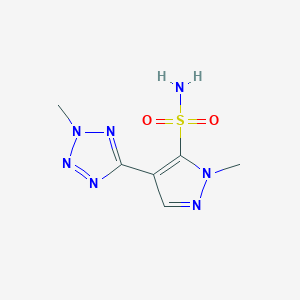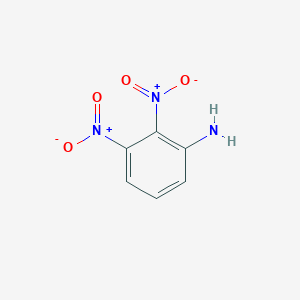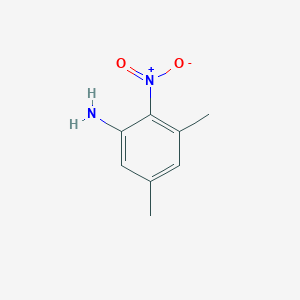
3,5-Dimetil-2-nitroanilina
Descripción general
Descripción
3,5-Dimethyl-2-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 3,5-dimethyl-2-nitrobenzenamine. This compound is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring. It appears as a red crystal or crystalline powder and has a melting point of 47-50°C and a boiling point of 273-274°C . It is soluble in alcohol and ether solvents but only slightly soluble in water. 3,5-Dimethyl-2-nitroaniline is widely used in organic synthesis as an intermediate for the production of dyes, pesticides, and other organic compounds .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dimethyl-2-nitroaniline is likely to be the electron-rich sites in biological systems due to the presence of the nitro group . The nitro group is an electron-withdrawing group, which can increase the acidity of the compound .
Mode of Action
The mode of action of 3,5-Dimethyl-2-nitroaniline involves electron transfer . The nitro group in the compound can accept electrons, leading to changes in the electron distribution within the molecule . This can affect the stability of the molecule and its interactions with other molecules .
Biochemical Pathways
Nitroanilines in general are known to undergoreduction reactions in biological systems . These reactions can lead to the formation of less harmful or useful counterparts .
Pharmacokinetics
Factors such as the compound’slipophilicity , molecular weight , and solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of 3,5-Dimethyl-2-nitroaniline can vary depending on the context. In some cases, the compound may cause irritation to the skin, eyes, and respiratory system . In other cases, it may be used in chemical reactions to produce other compounds .
Action Environment
The action of 3,5-Dimethyl-2-nitroaniline can be influenced by various environmental factors. For instance, the presence of solvents can affect the compound’s interactions with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature , pH , and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-nitroaniline is typically synthesized by nitration of 3,5-dimethylaniline. The nitration process involves the reaction of 3,5-dimethylaniline with nitric acid under controlled conditions. The reaction is usually carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the nitro group on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of 3,5-dimethyl-2-nitroaniline involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of concentrated nitric acid and sulfuric acid, with careful control of temperature and reaction time to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst like aluminum chloride.
Major Products:
Reduction: 3,5-Dimethyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
3-Nitroaniline: Similar structure but with the nitro group at the meta position.
4-Nitroaniline: Similar structure but with the nitro group at the para position.
Comparison:
Propiedades
IUPAC Name |
3,5-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLNMXIULDNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623984 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-74-5 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


